molecular formula C22H23NO4 B12897691 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid

Katalognummer: B12897691
Molekulargewicht: 365.4 g/mol
InChI-Schlüssel: HXXYPJMFFRRZKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is a complex organic compound that belongs to the class of phenolic acids This compound is characterized by the presence of a hexyl chain, hydroxy groups, and a quinoline carboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 5-hexyl-2-hydroxybenzaldehyde with 8-hydroxyquinoline-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential antioxidant properties and its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and redox reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes. These interactions can modulate biological processes, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-(2-Hydroxyphenyl)propanoic acid: Shares the phenolic structure but lacks the quinoline moiety.

    2-Hydroxy-5-nonylacetophenone: Similar hydroxy and alkyl groups but different core structure.

Uniqueness

2-(5-Hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid is unique due to the combination of its hexyl chain, hydroxy groups, and quinoline carboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

Molekularformel

C22H23NO4

Molekulargewicht

365.4 g/mol

IUPAC-Name

2-(5-hexyl-2-hydroxyphenyl)-8-hydroxyquinoline-4-carboxylic acid

InChI

InChI=1S/C22H23NO4/c1-2-3-4-5-7-14-10-11-19(24)17(12-14)18-13-16(22(26)27)15-8-6-9-20(25)21(15)23-18/h6,8-13,24-25H,2-5,7H2,1H3,(H,26,27)

InChI-Schlüssel

HXXYPJMFFRRZKX-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC1=CC(=C(C=C1)O)C2=NC3=C(C=CC=C3O)C(=C2)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.